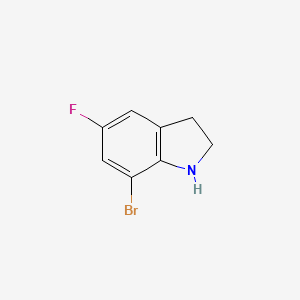

7-Bromo-5-fluoroindoline

Description

Significance of Halogenated Indoline (B122111) Scaffolds in Organic Synthesis

Halogenated organic compounds are crucial in synthetic chemistry, serving as versatile building blocks for creating more complex molecules. The presence of halogen atoms, such as bromine and fluorine, on an indoline core significantly influences the molecule's reactivity. These atoms can be readily substituted or can participate in various coupling reactions, allowing for the introduction of diverse functional groups. This functionalization is a cornerstone of modern drug discovery and materials science, enabling the synthesis of novel compounds with tailored properties.

The introduction of halogens into the indoline structure can also modulate the biological activity of the resulting molecules. nih.govrsc.org This makes halogenated indolines, including 7-Bromo-5-fluoroindoline, attractive starting materials for the development of new therapeutic agents. nih.govrsc.org

Positioning of this compound within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles, such as indoline, are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. The indoline skeleton is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in many biologically active compounds.

This compound is a specialized example within this class. The specific substitution pattern of a bromine atom at the 7-position and a fluorine atom at the 5-position creates a unique electronic environment within the molecule. This distinct arrangement allows for selective chemical transformations, making it a targeted building block for synthesizing complex nitrogen-containing heterocyclic systems.

Academic Rationale and Research Trajectories for the Compound

The academic interest in this compound stems from its potential as a precursor to a wide range of novel chemical entities. Research efforts are often directed towards exploring its utility in the synthesis of compounds with potential therapeutic applications. For instance, its derivatives are investigated for their immunomodulatory effects, meaning they can modify the activity of the immune system. scbt.com

Furthermore, the unique reactivity of this compound makes it a valuable tool for developing new synthetic methodologies. Chemists are continually seeking more efficient and selective ways to construct complex molecules, and the study of compounds like this compound contributes to this fundamental area of chemical research.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7BrFN |

| Molecular Weight | 216.05 g/mol |

| Appearance | Solid |

| Melting Point | 20-25 °C sigmaaldrich.comchemsrc.com |

| Boiling Point | 315.1±22.0 °C at 760 mmHg chemsrc.com |

| Density | 1.8±0.1 g/cm3 chemsrc.com |

Related Compounds and Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 7-Bromo-5-fluoro-1H-indole | C8H5BrFN | 214.03 | Indole core with bromine at C7 and fluorine at C5. sigmaaldrich.comchemsrc.com |

| 7-Bromo-5-fluoro-1H-indole-2,3-dione | C8H3BrFNO2 | 244.02 | Indoline-2,3-dione with bromine at C7 and fluorine at C5. chemsrc.comsmolecule.combldpharm.com |

| 5-Bromo-7-fluoro-1H-indole | C8H5BrFN | 214.03 | Isomer of 7-Bromo-5-fluoro-1H-indole with halogen positions swapped. smolecule.com |

| 6-Bromo-5-fluoroindoline-2,3-dione | C8H3BrFNO2 | 244.02 | Indoline-2,3-dione with bromine at C6 and fluorine at C5. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXHUCPLRPTHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 5 Fluoroindoline

Strategic Approaches for Indoline (B122111) Core Construction

The formation of the indoline ring is a key step in the synthesis of 7-bromo-5-fluoroindoline. Various modern synthetic methods have been developed to achieve this with high efficiency and control over substitution patterns.

Palladium-Catalyzed Intramolecular Amination

Palladium-catalyzed intramolecular amination represents a powerful and versatile method for the construction of the indoline ring system. This approach typically involves the cyclization of an N-substituted 2-halo- or 2-triflyloxy-phenethylamine derivative. In the context of this compound, a suitable precursor would be an N-protected 2-(2,6-dibromo-4-fluorophenyl)ethylamine. The palladium catalyst, in conjunction with a suitable phosphine ligand and base, facilitates the intramolecular C-N bond formation to yield the desired indoline.

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as those from the biarylphosphine class often providing the best results. The reaction conditions, including the choice of palladium precursor, base, and solvent, must be carefully optimized to maximize the yield and minimize side reactions.

Table 1: Illustrative Conditions for Palladium-Catalyzed Intramolecular Amination

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 85 |

| 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 90 |

| 3 | PdCl₂(dppf) | dppf | NaOtBu | THF | 80 | 78 |

Note: The data in this table are illustrative and based on typical conditions for similar transformations. Actual results for the synthesis of this compound may vary.

Metal-Free Cyclization and Reductive Amination Pathways

In an effort to develop more sustainable and cost-effective synthetic routes, metal-free approaches to indoline synthesis have gained significant attention. One such strategy involves the intramolecular cyclization of suitable precursors under non-metallic conditions. For the synthesis of this compound, a potential metal-free route could involve the base-mediated intramolecular cyclization of a 2-(2-bromo-4-fluorophenyl)ethylamine derivative bearing a suitable leaving group on the ethyl side chain.

Reductive amination offers another metal-free pathway to the indoline core. This method typically involves the reaction of a suitably substituted o-formyl- or o-acetyl-phenylacetaldehyde with an amine, followed by in situ reduction of the resulting imine or enamine. For this compound, a precursor such as (2-bromo-4-fluorophenyl)acetaldehyde could be reacted with ammonia or a primary amine, followed by reduction with a mild reducing agent like sodium borohydride or its derivatives to furnish the indoline ring.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of heterocyclic compounds, including indolines. While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCR strategies for indoline synthesis can be adapted.

For instance, a three-component reaction involving a 2-haloaniline, an aldehyde, and an alkene, followed by an intramolecular Heck reaction, could potentially be employed. In the case of this compound, 2,4-dibromo-6-fluoroaniline could serve as the aniline component. The development of novel MCRs that directly incorporate the desired substitution pattern of this compound remains an active area of research.

Reductive Cyclization of Precursors

The reductive cyclization of nitro compounds is a well-established and reliable method for the synthesis of N-heterocycles. To apply this strategy to this compound, a suitable precursor would be 1-bromo-3-fluoro-2-(2-nitrovinyl)benzene or 1-bromo-3-fluoro-2-(2-nitroethyl)benzene.

The reduction of the nitro group can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), transfer hydrogenation (e.g., formic acid, ammonium formate), or dissolving metal reductions (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent can influence the reaction conditions and the tolerance of other functional groups in the molecule. This method is particularly attractive due to the often readily available nitroaromatic starting materials.

Table 2: Common Reducing Agents for Nitro Group Reduction in Indoline Synthesis

| Reducing Agent | Typical Conditions | Advantages |

| H₂/Pd-C | 1-5 atm H₂, RT-50 °C, various solvents | Clean reaction, high yields |

| Fe/HCl | Reflux in aqueous ethanol/HCl | Inexpensive, widely used |

| SnCl₂·2H₂O | Reflux in ethanol/HCl | Mild conditions |

| Na₂S₂O₄ | Aqueous or biphasic systems | Mild, good for sensitive substrates |

Note: This table provides a general overview of common reducing systems. Specific conditions would need to be optimized for the synthesis of this compound.

Hydrogenation and Transfer Hydrogenation Methods for Indoline Formation

The direct hydrogenation of the corresponding indole, 7-bromo-5-fluoroindole, provides a straightforward route to this compound. This transformation can be achieved through catalytic hydrogenation using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere.

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in the presence of a transition metal catalyst (e.g., palladium or ruthenium) to effect the reduction. Transfer hydrogenation is often advantageous for its operational simplicity and can sometimes offer different selectivity compared to direct hydrogenation.

Regioselective Introduction of Halogen Substituents

The precise placement of the bromine and fluorine atoms on the indoline ring is a critical aspect of the synthesis of this compound. This can be achieved either by starting with appropriately substituted precursors or by the regioselective halogenation of an indoline or indole intermediate.

Directing the electrophilic bromination to the C7 position of a 5-fluoroindoline can be challenging due to the activating nature of the nitrogen atom, which typically directs substitution to the C5 position. Therefore, strategies often involve the use of directing groups on the nitrogen atom or starting with a precursor that already contains the bromine atom at the desired position. For example, starting from 2,6-dibromo-4-fluoroaniline allows for the bromine at C7 to be incorporated from the beginning of the synthetic sequence.

The introduction of the fluorine atom is often accomplished by using a fluorinated starting material, such as a fluorinated aniline or nitrobenzene derivative. Direct fluorination of an indoline ring is generally more difficult and often requires specialized and highly reactive fluorinating agents. Therefore, building the indoline core from a pre-fluorinated aromatic precursor is the more common and reliable strategy.

Directed Bromination Techniques

The regioselective bromination of the 5-fluoroindoline core is a critical step in the synthesis of this compound. The fluorine atom at the C-5 position and the amino group of the indoline ring are both ortho-, para-directing groups. masterorganicchemistry.comchemistrysteps.comyoutube.commasterorganicchemistry.com This directing influence would typically favor bromination at the C-4, C-6, and potentially the C-7 positions. To achieve selective bromination at the desired C-7 position, the nitrogen of the indoline ring must be protected with a suitable bulky group. This N-protection serves a dual purpose: it mitigates the strong activating and directing effects of the nitrogen lone pair and introduces steric hindrance that can disfavor substitution at the C-6 position, thereby promoting bromination at the less sterically hindered C-7 position.

Common protecting groups for this purpose include acetyl, tosyl, or tert-butoxycarbonyl (Boc). The choice of protecting group can significantly influence the regioselectivity of the subsequent bromination step.

Table 1: Comparison of Brominating Agents for Aromatic Compounds

| Brominating Agent | Abbreviation | Typical Reaction Conditions | Selectivity |

| N-Bromosuccinimide | NBS | Acetonitrile, room temperature | Highly regioselective for activated rings |

| Bromine | Br₂ | Acetic acid or other polar solvents | Less selective, can lead to polybromination |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Dichloromethane, room temperature | Efficient and selective for many substrates |

The bromination of N-acyl-5-fluoroindoline can be achieved using various electrophilic brominating agents. N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of activated aromatic rings and is a prime candidate for this transformation. nih.gov The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane at or below room temperature.

Selective Fluorination Strategies

The synthesis of the 5-fluoroindoline precursor can be accomplished through several established methods. One common approach involves the reduction of 5-fluoroindole. A variety of synthetic routes to 5-fluoroindole have been reported, often starting from commercially available fluorinated benzene (B151609) derivatives. For instance, the Leimgruber-Batcho indole synthesis can be employed, starting from 5-fluoro-2-nitrotoluene. diva-portal.org This method involves the formation of an enamine, followed by a reductive cyclization to yield the indole ring.

Another versatile method is the Fischer indole synthesis, which utilizes the reaction of 4-fluorophenylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization. diva-portal.org Once 5-fluoroindole is obtained, it can be reduced to 5-fluoroindoline. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction using reagents like sodium cyanoborohydride in the presence of an acid. diva-portal.org

Ortho-Directed Metalation and Halogenation

Ortho-directed metalation, also known as directed ortho-lithiation, is a powerful tool for the regioselective functionalization of aromatic rings. mdpi.com This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of synthesizing this compound, a plausible strategy would involve the use of an N-protected 5-fluoroindoline where the protecting group also serves as a DMG.

Suitable N-protecting groups that can act as DMGs include amides, carbamates, and sulfonamides. For example, an N-pivaloyl or N-Boc protected 5-fluoroindoline could be treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. The DMG would direct the lithiation to the C-7 position. The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoethane, to introduce the bromine atom at the 7-position with high regioselectivity.

Convergent and Divergent Synthetic Routes

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of two or more fragments that are then combined in the final steps to form the target molecule. For this compound, a convergent approach is less common for the core structure itself but could be employed for the synthesis of more complex derivatives.

A divergent synthesis is a more likely strategy, starting from a common intermediate that can be elaborated into a variety of final products. In this case, N-protected 5-fluoroindoline serves as an excellent common intermediate. From this single precursor, a variety of functional groups can be introduced at different positions on the aromatic ring through methods like directed metalation or electrophilic substitution, leading to a library of substituted 5-fluoroindoline derivatives, including the target this compound. This approach is highly efficient for generating structural diversity for structure-activity relationship (SAR) studies in drug discovery.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.

Solvent-Free Reactions

Performing reactions in the absence of a solvent or in a solid-state reaction can significantly reduce waste and environmental impact. For certain steps in the synthesis, such as the protection of the indoline nitrogen or the bromination reaction, it may be possible to employ solvent-free conditions. For example, solid-state reactions of anilines with acylating agents are known. organic-chemistry.org Similarly, solid-supported reagents or microwave-assisted solvent-free reactions can be explored.

Microwave Irradiation Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions under milder conditions. organic-chemistry.orgmdpi.comnih.gov The application of microwave irradiation can be particularly beneficial for several steps in the synthesis of this compound. For instance, the cyclization step in indole synthesis (e.g., Fischer or Bischler indole synthesis) can often be dramatically accelerated with microwave heating. organic-chemistry.org Furthermore, electrophilic bromination reactions have also been shown to be enhanced by microwave irradiation, potentially leading to shorter reaction times and cleaner reaction profiles. mdpi.com

Table 2: Potential Microwave-Assisted Steps in the Synthesis of this compound

| Reaction Step | Conventional Conditions | Potential Microwave Conditions | Advantages |

| Indole Synthesis (e.g., Fischer) | Acid catalyst, prolonged heating | Microwave irradiation, shorter reaction time | Faster reaction, potentially higher yield |

| N-Protection | Base, solvent, room temp or heating | Microwave irradiation, solvent-free or reduced solvent | Faster reaction, potentially cleaner |

| Bromination | NBS, solvent, room temp | Microwave irradiation, shorter reaction time | Faster reaction, improved selectivity |

Catalyst-Free Methodologies

Currently, there is a lack of published research on the successful synthesis of this compound through methodologies that entirely omit the use of a catalyst. While the field of organic synthesis is actively exploring catalyst-free reactions to enhance sustainability and reduce costs, specific examples for the intramolecular cyclization or other synthetic routes leading to this compound without catalytic assistance have not been reported.

Process Optimization and Scale-Up Considerations

Detailed studies on the process optimization and scale-up for the manufacturing of this compound are not described in the available scientific literature. The development of a robust and scalable process would typically involve a systematic investigation of various reaction parameters to maximize yield and purity while ensuring operational safety and economic viability. However, without established synthetic routes, specific data on these aspects for this compound remain unaddressed.

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 5 Fluoroindoline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 7-bromo-5-fluoroindoline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the indoline (B122111) nitrogen. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the positions ortho and para to the amino group (positions 4 and 6). However, the presence of the electron-withdrawing halogen substituents, bromine and fluorine, through their inductive effects (-I), deactivates the ring to some extent.

The directing effect of the substituents plays a crucial role in determining the regioselectivity of electrophilic substitution. The amino group is a strong ortho, para-director. The fluorine atom at position 5 is also an ortho, para-director, while the bromine atom at position 7 directs incoming electrophiles to its ortho and para positions. The positions most activated by the amino group are C4 and C6. The C4 position is ortho to the amino group and meta to the fluorine, while the C6 position is para to the amino group and ortho to the fluorine. Considering the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the C4 and C6 positions.

| Reaction | Reagents | Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-7-bromo-5-fluoroindoline and 6-Nitro-7-bromo-5-fluoroindoline | [General principles of electrophilic aromatic substitution on substituted anilines] |

| Halogenation | Br₂, FeBr₃ | 4,7-Dibromo-5-fluoroindoline | [General principles of electrophilic aromatic substitution on substituted anilines] |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-7-bromo-5-fluoroindoline | [General principles of electrophilic aromatic substitution on substituted anilines] |

Nucleophilic Substitution and Displacement Reactions

The bromine atom at the 7-position of this compound is susceptible to nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-F bond, making it more reactive in oxidative addition steps of catalytic cycles. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are effective methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. These reactions allow for the introduction of a wide range of functional groups, making the 7-position a versatile site for molecular elaboration.

| Reaction | Catalyst/Reagents | Product Type | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | 7-Aryl-5-fluoroindoline | [General principles of Palladium-catalyzed cross-coupling reactions] |

| Heck Coupling | Pd(OAc)₂, PPh₃, Alkene, Base | 7-Alkenyl-5-fluoroindoline | [General principles of Palladium-catalyzed cross-coupling reactions] |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand, Amine, Base | 7-Amino-5-fluoroindoline | [General principles of Palladium-catalyzed cross-coupling reactions] |

The fluorine atom at the 5-position is generally less reactive towards nucleophilic aromatic substitution (SNAᵣ) than the bromine at the 7-position. The C-F bond is significantly stronger than the C-Br bond. For a classical SNAᵣ reaction to occur, the aromatic ring needs to be activated by strong electron-withdrawing groups, which is not the case in this compound where the amino group is electron-donating. Therefore, direct displacement of the fluorine atom by common nucleophiles is challenging under standard conditions. More forcing conditions or the use of specialized catalytic systems might be required to achieve substitution at this position.

Functionalization at the Indoline Nitrogen Atom

The secondary amine nitrogen of the indoline ring is a nucleophilic center and readily undergoes a variety of functionalization reactions. These include N-alkylation, N-acylation, and N-arylation. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.

N-Alkylation: This can be achieved using alkyl halides, sulfates, or other alkylating agents in the presence of a base like potassium carbonate or triethylamine.

N-Acylation: Acyl chlorides or anhydrides react readily with the indoline nitrogen to form the corresponding N-acyl derivatives. This reaction is often performed in the presence of a non-nucleophilic base such as pyridine or triethylamine to scavenge the acid byproduct.

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through Buchwald-Hartwig amination, coupling the indoline with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

| Reaction | Reagents | Product | Reference |

| N-Alkylation | R-X, Base (e.g., K₂CO₃) | 1-Alkyl-7-bromo-5-fluoroindoline | [General methods for N-alkylation of secondary amines] |

| N-Acylation | RCOCl, Base (e.g., Et₃N) | 1-Acyl-7-bromo-5-fluoroindoline | [General methods for N-acylation of secondary amines] |

| N-Arylation | Ar-X, Pd catalyst, Ligand, Base | 1-Aryl-7-bromo-5-fluoroindoline | [General principles of Buchwald-Hartwig amination] |

Oxidative and Reductive Transformations

The indoline core of this compound is susceptible to oxidation. A common transformation is the dehydrogenation of the indoline to the corresponding indole, 7-bromo-5-fluoroindole. This aromatization can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or through catalytic methods. This reaction is synthetically useful as it provides access to the corresponding substituted indole, which is a common scaffold in medicinal chemistry.

Conversely, while the indoline is already a reduced form of the indole, reductive transformations can be focused on the halogen substituents. The bromine atom can be selectively removed through catalytic hydrogenation (hydrodebromination) using a palladium catalyst and a hydrogen source. The fluorine atom is generally stable to these conditions.

Radical Reactions and Mechanistic Pathways

The indoline ring can participate in radical reactions. For instance, radical halogenation at the benzylic C-2 or C-3 positions is possible, although reactions on the aromatic ring are more common. Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, which could enable novel transformations of this compound. For example, the generation of an aryl radical at the C-7 position via photoredox-mediated single-electron transfer to the C-Br bond could lead to subsequent coupling reactions. Mechanistic investigations in this area would likely involve techniques such as cyclic voltammetry and computational studies to understand the redox properties of the molecule and the energetics of the radical pathways.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. For this compound, the C7-Br bond is the active site for these transformations, as the C-F bond is significantly stronger and less reactive toward oxidative addition to a palladium(0) catalyst. The general reactivity for aryl halides in these couplings is I > OTf > Br >> Cl. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron species with an organohalide. wikipedia.org this compound is expected to react with a wide range of aryl, heteroaryl, or vinyl boronic acids or their corresponding boronate esters. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate or cesium carbonate. nih.gov The choice of ligand is crucial and can influence reaction efficiency. wikipedia.org Given the presence of the N-H group, which could potentially interact with the catalyst, N-protection might be considered in some cases, though many Suzuki reactions are tolerant of free N-H groups. Studies on similar bromo-heterocycles have shown that catalysts like Pd(dppf)Cl₂ are effective. nih.gov

Interactive Table: Examples of Suzuki-Miyaura Coupling Reactions Note: The following are representative examples based on established methods for similar aryl bromides, as specific literature for this compound is limited.

| Coupling Partner | Catalyst System | Base/Solvent | Product |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane, H₂O | 5-Fluoro-7-phenylindoline |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ / DME | 5-Fluoro-7-(thiophen-2-yl)indoline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene, H₂O | 5-Fluoro-7-(4-methoxyphenyl)indoline |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ / DMF | 5-Fluoro-7-vinylindoline |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding an arylethyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts, such as CuI. libretexts.orgorganic-chemistry.org An amine base, like triethylamine or diisopropylethylamine, is used both as a base and often as a solvent. The reaction can be carried out under mild, often room temperature, conditions. wikipedia.org For this compound, this reaction would introduce an alkynyl substituent at the C7 position, a valuable functional group for further synthetic transformations. Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates. chemrxiv.org

Interactive Table: Examples of Sonogashira Coupling Reactions Note: The following are representative examples based on established methods for similar aryl bromides.

| Coupling Partner | Catalyst System | Base/Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 5-Fluoro-7-(phenylethynyl)indoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA / DMF | 5-Fluoro-7-((trimethylsilyl)ethynyl)indoline |

| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Et₃N / Acetonitrile | 3-(5-Fluoroindolin-7-yl)prop-2-yn-1-ol |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Piperidine / Toluene | 7-(Hept-1-yn-1-yl)-5-fluoroindoline |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This method allows for the coupling of this compound with a diverse range of primary and secondary amines, anilines, and other nitrogen nucleophiles. The reaction requires a palladium precursor, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu). wikipedia.orgbeilstein-journals.org The choice of ligand is critical and depends on the specific amine and aryl halide coupling partners. researchgate.net A key consideration for this compound is the presence of its own N-H bond, which could potentially undergo self-coupling or other side reactions. However, the reaction can often be performed selectively at the C-Br bond.

Interactive Table: Examples of Buchwald-Hartwig Amination Reactions Note: The following are representative examples based on established methods for similar aryl bromides.

| Coupling Partner | Catalyst System | Base/Solvent | Product |

| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu / Toluene | 5-Fluoro-N-phenylindolin-7-amine |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Dioxane | 4-(5-Fluoroindolin-7-yl)morpholine |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ / t-BuOH | N-Benzyl-5-fluoroindolin-7-amine |

| Carbazole | Pd(OAc)₂ / DavePhos | K₂CO₃ / Toluene | 9-(5-Fluoroindolin-7-yl)-9H-carbazole |

Condensation Reactions with Nucleophiles

The term "condensation reactions with nucleophiles" in the context of this compound primarily refers to reactions where the indoline nitrogen atom acts as the nucleophile. The secondary amine in the indoline ring is nucleophilic and can react with a variety of electrophilic partners.

A common reaction for secondary amines is acylation. This compound is expected to react readily with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the corresponding N-acylindoline. This reaction is a straightforward way to introduce a carbonyl group onto the nitrogen, which can serve as a protecting group or as a precursor for other functionalities.

Another characteristic reaction is the condensation with aldehydes and ketones. While primary amines typically form imines, secondary amines like indoline react with aldehydes and ketones under acidic or basic catalysis to form enamines, provided there is an alpha-proton available on the carbonyl partner. With formaldehyde, it can undergo aminomethylation reactions.

Alkylation of the indoline nitrogen is also feasible using alkyl halides. This reaction would proceed via a nucleophilic substitution mechanism (Sₙ2) to yield N-alkylated-7-bromo-5-fluoroindolines. The reactivity would be dependent on the nature of the alkyl halide.

These reactions highlight the dual reactivity of this compound, where the C-Br bond can be functionalized via cross-coupling chemistry and the N-H bond can participate in a variety of classical nucleophilic reactions.

Spectroscopic and Structural Elucidation of 7 Bromo 5 Fluoroindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 7-Bromo-5-fluoroindoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments, would be required for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy reveals the number of different proton environments and their connectivity. The structure of this compound contains protons in both the aliphatic (indoline ring) and aromatic portions of the molecule.

Aliphatic Protons: The two methylene (B1212753) groups at positions C2 and C3 are expected to show signals in the upfield region, characteristic of sp³-hybridized carbons. The protons on C3 (adjacent to the aromatic ring) would likely appear at a slightly different chemical shift than the protons on C2 (adjacent to the nitrogen atom). Each set of protons would appear as a triplet, due to coupling with the adjacent methylene group (³JHH coupling).

Aromatic Protons: The benzene (B151609) ring contains two protons at positions C4 and C6. The electron-withdrawing effects of the fluorine at C5 and the bromine at C7, along with their coupling to the fluorine atom, would significantly influence their chemical shifts and splitting patterns. The proton at C6 is expected to be a doublet of doublets due to coupling with the adjacent fluorine atom (³JHF) and the meta proton at C4 (⁴JHH). The proton at C4 would also appear as a doublet of doublets due to coupling with the fluorine atom (⁴JHF) and the meta proton at C6 (⁴JHH).

Amine Proton: The proton on the nitrogen atom (N-H) would appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H on N1 | Variable (broad) | s (broad) | N/A |

| H₂ on C2 | ~3.5 - 4.0 | t | ³JHH ≈ 7-8 Hz |

| H₂ on C3 | ~3.0 - 3.5 | t | ³JHH ≈ 7-8 Hz |

| H on C4 | ~6.8 - 7.2 | dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 4-6 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments.

Aliphatic Carbons: The C2 and C3 carbons would resonate in the upfield region of the spectrum.

Aromatic Carbons: The six aromatic carbons (C3a, C4, C5, C6, C7, C7a) would appear in the downfield region. The carbons directly bonded to the electronegative fluorine (C5) and bromine (C7) atoms would be significantly affected. The C-F and C-Br bonds will have characteristic chemical shifts. Specifically, the signal for C5 would appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF), which is a key identifying feature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~45 - 55 |

| C3 | ~25 - 35 |

| C3a | ~120 - 130 |

| C4 | ~110 - 120 (doublet due to C-F coupling) |

| C5 | ~155 - 165 (doublet, large ¹JCF) |

| C6 | ~100 - 110 (doublet due to C-F coupling) |

| C7 | ~95 - 105 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) as a Local Environment Probe

With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. diva-portal.orgcdnsciencepub.com It provides a clean spectrum, as there are typically no other fluorine atoms in the molecule, eliminating background noise. diva-portal.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. diva-portal.orgmagritek.com For this compound, a single resonance would be observed. The exact chemical shift would be characteristic of a fluorine atom attached to an aromatic ring that is part of an indoline (B122111) system. This signal would be split into a multiplet due to coupling with the ortho proton (H6) and the meta proton (H4).

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. sdsu.edue-bookshelf.de

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the signals of the C2 protons and the C3 protons, confirming their adjacency in the indoline ring. Correlations between the aromatic protons H4 and H6 would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu It would allow for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., C2-H, C3-H, C4-H, and C6-H).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range C-H correlation). columbia.edu This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations from the C2 protons to carbons C3, C3a, and C7a, and from the aromatic proton H4 to carbons C3, C5, C6, and C7a, thereby confirming the entire ring system and the positions of the substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS determines the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. rsc.orgrsc.org For this compound (C₈H₇BrFN), the exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]+. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion would appear as a pair of peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units. This distinctive pattern is a clear indicator of a monobrominated compound.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₈H₇⁷⁹BrFN]⁺ | 214.9773 |

Ionization Techniques and Fragmentation Pathway Elucidation

Under EI, the molecule is expected to form a molecular ion (M⁺˙) with a characteristic isotopic pattern. Due to the presence of a bromine atom, the molecular ion peak would appear as a doublet of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of Bromine: The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical to form a significant [M-Br]⁺ fragment.

Alpha-Cleavage: As a secondary amine, the indoline ring is susceptible to alpha-cleavage. This involves the cleavage of the C-C bond adjacent to the nitrogen atom, which can lead to ring-opening and the formation of various stable fragment ions.

Loss of HBr: Elimination of a hydrogen bromide molecule is another plausible fragmentation pathway, resulting in a radical cation [M-HBr]⁺˙.

Aromatic Ring Fragmentation: Further fragmentation would involve the breakdown of the fluorinated benzene ring structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Description | Proposed Ion Structure | Expected m/z (for ⁷⁹Br) |

| Molecular Ion | [C₈H₇BrFN]⁺˙ | 216 |

| Molecular Ion (Isotope) | [C₈H₇⁸¹BrFN]⁺˙ | 218 |

| Loss of Bromine | [C₈H₇FN]⁺ | 136 |

| Loss of HBr | [C₈H₆FN]⁺˙ | 135 |

| Alpha-Cleavage Product | Varies | Varies |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Experimental FT-IR and FT-Raman spectra for this compound are not widely published. However, the expected vibrational modes can be inferred from the known absorption regions of its functional groups and by analogy with related compounds like 5-fluoroindoline-2,3-dione. rsc.org

The key vibrational frequencies would include:

N-H Stretch: A characteristic sharp to medium band is expected in the region of 3300-3400 cm⁻¹ for the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated five-membered ring would appear below 3000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the benzene ring.

C-N Stretch: The stretching vibration of the C-N bond in the indoline ring is expected in the 1200-1350 cm⁻¹ range.

C-F Stretch: A strong, prominent absorption band due to the C-F stretch is predicted in the 1100-1250 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | C-H (in ring) | 2850 - 2960 | Medium-Weak |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1620 | Medium-Strong |

| C-N Stretch | Amine | 1200 - 1350 | Medium |

| C-F Stretch | Fluoroaromatic | 1100 - 1250 | Strong |

| C-Br Stretch | Bromoaromatic | 500 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported in the Cambridge Structural Database or the broader scientific literature. To gain insight into its potential solid-state arrangement, the crystal structure of the closely related compound, 7-Bromo-1H-indole-2,3-dione (7-bromoisatin), can be examined. researchgate.net

The study of 7-bromoisatin (B152703) reveals that the molecule is nearly planar. In the solid state, these molecules form dimers through N—H···O hydrogen bonds. researchgate.net These dimers are further connected by intermolecular Br···O interactions (3.085 Å), creating infinite chains. researchgate.net The isatin (B1672199) rings also exhibit parallel slipped π–π stacking interactions. researchgate.net

By analogy, it can be hypothesized that this compound would also exhibit significant intermolecular interactions in the solid state. N-H···N hydrogen bonds are highly probable, leading to the formation of chains or dimers. Furthermore, halogen bonding (Br···F or Br···N) could play a crucial role in directing the crystal packing. The interplay between hydrogen bonding, halogen bonding, and π–π stacking would ultimately define its three-dimensional crystalline architecture.

Table 3: Crystallographic Data for the Analogue Compound 7-Bromo-1H-indole-2,3-dione researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₄BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6750 (4) |

| b (Å) | 16.0968 (12) |

| c (Å) | 10.0520 (8) |

| β (°) | 94.675 (3) |

| Volume (ų) | 752.93 (11) |

| Z | 4 |

| Key Interactions | N—H···O hydrogen bonds, Br···O contacts, π–π stacking |

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism.

The synthesis of chiral derivatives is theoretically possible, for instance, by introducing a chiral center via substitution at the nitrogen atom or elsewhere on the indoline scaffold. If such chiral derivatives were synthesized and resolved into their constituent enantiomers, chiroptical spectroscopy would be an essential tool for their characterization.

Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be employed to study the stereochemical properties of these enantiomers. The resulting spectra would provide information about the absolute configuration and conformational preferences of the chiral molecules in solution. However, a review of the current literature indicates that no studies on the synthesis or chiroptical properties of chiral derivatives of this compound have been published.

Computational Chemistry and Theoretical Studies on 7 Bromo 5 Fluoroindoline

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and reliability in predicting the ground-state properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. For 7-Bromo-5-fluoroindoline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict a variety of properties.

Illustrative DFT-Calculated Properties for this compound:

| Property | Illustrative Value |

| Total Energy | -3025.12 Hartrees |

| Dipole Moment | 2.5 Debye |

| Mulliken Atomic Charges | C: -0.1 to 0.2, N: -0.6, H: 0.1 to 0.2, Br: -0.05, F: -0.3 |

These are hypothetical values for illustrative purposes.

Ab Initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. nih.gov These methods are particularly useful for calculating precise interaction energies and electronic properties where electron correlation is critical. For a molecule like this compound, Ab Initio calculations can serve as a benchmark for DFT results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. pku.edu.cnwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO.

Illustrative FMO Data for this compound:

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

These are hypothetical values for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Illustrative NBO Analysis for this compound (Selected Interactions):

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ(C-C) | 5.2 |

| LP (F) | σ(C-C) | 2.1 |

| LP (Br) | σ*(C-C) | 1.8 |

LP denotes a lone pair. These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.com It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. researchgate.net For this compound, the MEP map would likely show negative potential around the fluorine and nitrogen atoms, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms would exhibit a positive potential.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms and their relative energies. For a flexible molecule like this compound, the indoline (B122111) ring can adopt different puckered conformations. By calculating the potential energy surface, which maps the energy of the molecule as a function of its geometry, the most stable, low-energy conformations can be identified. This is crucial for understanding how the molecule might interact with biological targets.

Illustrative Conformational Energy Profile for this compound:

| Conformer | Dihedral Angle (°) (C-N-C-C) | Relative Energy (kcal/mol) |

| Envelope 1 | 20.5 | 0.0 |

| Envelope 2 | -20.5 | 0.0 |

| Twisted | 0.0 | 2.5 |

These are hypothetical values for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

One of the significant applications of computational chemistry is the prediction of spectroscopic parameters, which is crucial for the structural elucidation of molecules. For this compound, theoretical calculations can provide valuable information about its Nuclear Magnetic Resonance (NMR) spectra.

Detailed research findings indicate that Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts. rsc.orgchemrxiv.org The accuracy of these predictions depends on the choice of the functional and the basis set. For halogenated compounds, it is often necessary to use basis sets that can adequately describe the electronic environment around the halogen atoms.

Computational protocols have been developed to accurately predict ¹⁹F NMR chemical shifts, a technique particularly relevant for this compound. nih.gov These methods are instrumental in assigning resonances in the ¹⁹F NMR spectrum of fluorinated proteins and other complex systems. nih.gov The prediction of chemical shifts for residues in rigid proteins has been shown to be quite accurate, with the proper consideration of explicit solvation effects being critical. nih.gov The use of quantum-mechanical/molecular-mechanical (QM/MM) methods has also been reported for predicting ¹⁹F NMR chemical shifts in large biological systems. nih.govuni-muenchen.de

While specific computational NMR data for this compound is not extensively available in the public domain, the general approach would involve geometry optimization of the molecule followed by the calculation of NMR shielding tensors using a suitable level of theory. The predicted chemical shifts would then be compared with experimental data if available, or used to predict the spectrum of the yet-to-be-synthesized compound.

Table 1: Computational Methods for NMR Chemical Shift Prediction

| Method | Basis Set | Application |

|---|---|---|

| Density Functional Theory (DFT) | 6-31G** | Geometry optimization and frequency calculations nih.govsigmaaldrich.com |

| Time-Dependent DFT (TD-DFT) | Various | Prediction of electronic absorption spectra |

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, Cation-π)

Non-covalent interactions play a crucial role in determining the three-dimensional structure and function of molecules. For this compound, two significant non-covalent interactions are of interest: halogen bonding and cation-π interactions.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen (the σ-hole) and a nucleophile. nih.gov The strength of this interaction is influenced by the nature of the halogen and the electron-withdrawing or -donating groups on the molecule. researchgate.net The fluorine atom, being highly electronegative, can modulate the electrostatic potential of the bromine atom, thereby influencing the strength of the halogen bond. researchgate.net Computational studies can quantify the strength and geometry of these interactions, providing insights into the supramolecular chemistry of this compound. mdpi.com

Cation-π Interactions: The electron-rich aromatic ring of the indoline system can interact favorably with cations through cation-π interactions. proteopedia.org These interactions are vital in biological systems for molecular recognition and catalysis. nih.govmdpi.com The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring of this compound would be expected to modulate the strength of these cation-π interactions. nih.gov Computational methods can be used to calculate the interaction energies and geometries of cation-π complexes involving this compound.

Table 2: Types of Non-Covalent Interactions and Computational Investigation Methods

| Interaction | Description | Computational Method |

|---|---|---|

| Halogen Bonding | A directional interaction involving a halogen atom with a positive electrostatic potential. | Molecular Electrostatic Potential (MEP) mapping, Quantum Theory of Atoms in Molecules (QTAIM) mdpi.commdpi.com |

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves locating and characterizing the transition states, which are the energy maxima along the reaction coordinate.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, transition state modeling can provide detailed insights into the reaction pathway, activation energies, and the effect of substituents on reactivity. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

For instance, in a hypothetical nucleophilic aromatic substitution reaction on this compound, computational modeling could help determine whether the substitution occurs at the bromine or fluorine position by comparing the activation energies for the two possible pathways. These calculations would typically be performed using DFT or higher-level ab initio methods.

Synthetic Utility and Building Block Applications of 7 Bromo 5 Fluoroindoline

Role as a Versatile Building Block for Diverse Chemical Libraries

The inherent reactivity of the bromine and fluorine substituents on the 7-Bromo-5-fluoroindoline ring system provides chemists with a powerful tool for generating extensive chemical libraries. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 7-position. This capability is crucial for creating structural diversity in drug discovery programs and for the development of novel organic materials.

The fluorine atom at the 5-position, while less reactive in cross-coupling reactions, significantly influences the electronic properties of the molecule. Its strong electron-withdrawing nature can modulate the reactivity of the indoline (B122111) ring and impact the biological activity of the resulting compounds. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, this compound provides a direct route to incorporating this beneficial element into new molecular entities.

The combination of these two halogens allows for orthogonal chemical strategies. For instance, the bromine can be selectively functionalized through palladium catalysis, leaving the fluorine atom untouched for potential subsequent transformations or to exert its electronic influence on the final molecule. This differential reactivity is a key advantage in the streamlined synthesis of complex molecules with precisely controlled substitution patterns.

Precursor for Advanced Heterocyclic Ring Systems

The indoline core of this compound is a foundational element for the synthesis of more complex, fused heterocyclic ring systems. These elaborate structures are often found in biologically active natural products and pharmaceuticals. The strategic positioning of the bromo and fluoro substituents, coupled with the reactivity of the indoline nitrogen and the adjacent aromatic ring, provides multiple avenues for ring-forming reactions.

For example, the nitrogen atom of the indoline can participate in cyclization reactions to form polycyclic structures. Furthermore, functional groups introduced at the 7-position via cross-coupling reactions can be designed to undergo subsequent intramolecular cyclizations, leading to the formation of novel fused ring systems. These advanced heterocyclic scaffolds are of significant interest in medicinal chemistry as they can present unique three-dimensional shapes that can interact with biological targets with high specificity.

Applications in the Synthesis of Fluorinated Scaffolds for Chemical Biology Research

The demand for fluorinated molecules in chemical biology continues to grow due to the unique properties conferred by the fluorine atom. This compound serves as a readily available starting material for the synthesis of a variety of fluorinated scaffolds. The incorporation of fluorine can significantly alter the physicochemical properties of a molecule, including its acidity, basicity, lipophilicity, and metabolic stability.

In the context of chemical biology, these fluorinated scaffolds derived from this compound can be utilized to develop probes for studying biological processes, as ligands for protein targets, and as building blocks for creating libraries of compounds for high-throughput screening. The predictable influence of fluorine on molecular properties allows for a more rational design of molecules with desired biological activities. For instance, the introduction of a fluorine atom can block sites of metabolism, leading to compounds with improved pharmacokinetic profiles.

Design and Synthesis of Photoactive Indoline Derivatives

Indoline derivatives have shown promise in the development of photoactive materials due to their electron-rich nature and tunable electronic properties. This compound provides a template for the rational design and synthesis of novel photoactive molecules with applications in organic electronics and materials science.

Organic Optoelectronic Materials Development

The ability to functionalize the 7-position of the indoline ring through cross-coupling reactions allows for the introduction of various chromophoric and electronically active groups. By carefully selecting the coupling partners, it is possible to tune the absorption and emission properties of the resulting molecules. This makes this compound a valuable precursor for the development of organic light-emitting diode (OLED) materials, organic photovoltaic (OPV) components, and fluorescent sensors. The fluorine atom at the 5-position can further modulate the electronic energy levels of these materials, which is a critical parameter for optimizing device performance.

Exploration in Conductive Polymer Synthesis

The indoline nucleus can be a repeating unit in conductive polymers. The functional handles on this compound allow for its incorporation into polymer chains through various polymerization techniques. The resulting fluorinated polymers may exhibit unique electronic and physical properties, such as improved stability and solubility, which are important for their processing and application in electronic devices.

Future Research Perspectives for 7 Bromo 5 Fluoroindoline

Development of Highly Efficient and Sustainable Synthetic Routes

The future development and application of 7-Bromo-5-fluoroindoline are intrinsically linked to the availability of efficient and environmentally benign synthetic methods. While classical approaches to indoline (B122111) synthesis exist, future research should prioritize the development of routes that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the application of flow chemistry for the synthesis of indoline derivatives. mdpi.com Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety profiles, and the potential for straightforward scalability. The development of a continuous flow process for the synthesis of this compound could significantly reduce reaction times and waste generation.

Furthermore, the exploration of catalyst-free reactions in environmentally friendly solvents like water represents a significant step towards sustainability. Research into reactions such as the Michael addition of indoles to β-fluoro-β-nitrostyrenes in water showcases the potential for greener synthetic alternatives. researchgate.net Adapting such methodologies for the synthesis or functionalization of this compound could lead to more sustainable manufacturing processes.

Exploration of Underutilized Reactivity Modes

The chemical versatility of this compound is largely untapped. Future research should focus on exploring the reactivity of its key functional groups: the bromine and fluorine substituents, the aromatic C-H bonds, and the secondary amine of the indoline ring.

The bromine atom at the 7-position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions . mdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Future work should systematically investigate Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the C7-position of this compound to generate a diverse library of derivatives. The reactivity trend in such reactions typically follows the order of aryl iodide > aryl bromide > aryl chloride, making the bromo substituent an excellent site for selective functionalization. mdpi.com

Another critical area for exploration is the C-H functionalization of the indoline core. nih.govnih.gov Directing group-assisted C-H activation strategies could enable the selective introduction of functional groups at various positions on both the aromatic and heterocyclic rings. Given the presence of the fluorine atom, which can influence the electronic properties of the molecule, studying its effect on the regioselectivity of C-H functionalization would be of significant interest.

The secondary amine of the indoline ring also offers opportunities for derivatization. N-arylation, N-alkylation, and acylation reactions can be explored to modify the properties of the molecule and introduce new functionalities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and derivatization with modern automation and flow chemistry platforms is a critical step towards accelerating discovery and development processes. springerprofessional.deinnovationnewsnetwork.comnus.edu.sg

Automated synthesis platforms can enable the rapid, parallel synthesis of libraries of this compound derivatives. chemspeed.comcognit.ca This high-throughput approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. By automating the reaction, work-up, and purification steps, researchers can significantly increase the number of compounds synthesized and screened in a given timeframe.

Combining automated synthesis with flow chemistry offers further advantages. bohrium.commtak.hu A fully automated continuous flow system for the synthesis and subsequent functionalization of this compound would allow for on-demand production of specific derivatives with high purity and reproducibility. Such systems can also facilitate the safe handling of hazardous reagents and reactions under elevated temperatures and pressures.

Advanced Computational Studies for Predictive Chemistry

Advanced computational studies, particularly those based on Density Functional Theory (DFT) , will be instrumental in guiding and accelerating research on this compound. nih.govresearchgate.netresearchgate.netniscpr.res.in

DFT calculations can be employed to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. For this compound, computational studies can provide insights into:

Reaction Mechanisms: Understanding the mechanisms of various synthetic and functionalization reactions can aid in optimizing reaction conditions and predicting the formation of byproducts.

Reactivity and Selectivity: DFT can help predict the most reactive sites for electrophilic and nucleophilic attack, as well as the regioselectivity of C-H functionalization and cross-coupling reactions. The influence of both the bromo and fluoro substituents on the reactivity of the indoline core can be systematically investigated.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized derivatives.

Molecular Properties: Important physicochemical properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO) can be calculated to predict the potential of derivatives in various applications, including as electronic materials.

Synergistic Research with Material Science Disciplines

The unique electronic properties imparted by the fluorine and bromine substituents make this compound a promising building block for novel organic materials. Future research should actively seek collaborations with material scientists to explore its potential in various applications.

One area of significant potential is in the development of organic electronic materials . rsc.org The introduction of fluorine atoms into organic molecules can lower both the HOMO and LUMO energy levels, which can improve electron injection and increase stability against oxidation. rsc.org The bromo group provides a convenient handle for further functionalization to tune the electronic and photophysical properties of the resulting materials. This makes this compound an attractive scaffold for the synthesis of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for organic photovoltaics (OPVs).

Furthermore, the potential for this compound derivatives to exhibit interesting photophysical properties , such as fluorescence, should be investigated. clockss.orgmdpi.com Halogenated heterocyclic compounds can form the core of fluorescent dyes and sensors. The systematic derivatization of this compound and the study of the fluorescence properties of the resulting compounds could lead to the discovery of novel fluorophores with applications in bioimaging and materials science. The presence of a bromine atom can also influence the nonlinear optical (NLO) properties of organic molecules, suggesting another avenue for exploration. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-5-fluoroindoline, and what key intermediates are involved?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or halogenation of indoline precursors. For example, bromination of 5-fluoroindoline using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C) can yield the target compound. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Characterization of intermediates by -NMR and LC-MS ensures structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- -/-NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range and fluorine coupling patterns (e.g., splitting due to ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with exact mass matching CHBrFN (theoretical ~230.96 g/mol).

- HPLC-PDA : Monitor purity (>95%) using a C18 column (acetonitrile/water mobile phase). Impurities like dehalogenated by-products should be quantified .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

Solubility can be assessed via the shake-flask method: the compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability studies (e.g., 24-hour exposure to light, air, or varying pH) reveal degradation under acidic conditions (pH < 3), necessitating storage in amber vials under inert atmospheres. TGA/DSC analysis confirms thermal stability up to 150°C .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence reactivity in palladium-catalyzed cross-coupling reactions?

The bromine atom at position 7 acts as a superior leaving group compared to fluorine, enabling selective Suzuki-Miyaura couplings with aryl boronic acids. Computational studies (DFT) suggest that fluorine’s electron-withdrawing effect enhances oxidative addition kinetics at the C-Br bond. Researchers should optimize catalyst systems (e.g., Pd(PPh)/SPhos) and base selection (KCO vs. CsCO) to minimize defluorination side reactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). To address this:

Q. How can computational methods like molecular docking predict the pharmacophore model of this compound in kinase inhibition?

Use Schrödinger’s Glide or AutoDock Vina to dock the compound into ATP-binding pockets of kinases (e.g., JAK2 or EGFR). Key interactions include:

- Halogen bonding between Br and backbone carbonyls.

- π-π stacking of the indoline ring with hydrophobic residues. Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding site residues) .

Q. What green chemistry approaches can improve the sustainability of this compound synthesis?

Replace traditional solvents (DMF, dichloromethane) with cyclopentyl methyl ether (CPME) or bio-based solvents. Catalytic systems like Pd nanoparticles on magnetic supports enable catalyst recycling. Flow chemistry setups reduce reaction times and waste generation .

Q. How should researchers handle air-sensitive reactions involving this compound derivatives?

Employ Schlenk-line techniques or gloveboxes for moisture-sensitive steps (e.g., Grignard additions). Use anhydrous solvents (verified by Karl Fischer titration) and stabilize intermediates with chelating ligands (e.g., 1,10-phenanthroline). Monitor reaction progress via in-situ IR spectroscopy to avoid over-reaction .

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail to ensure reproducibility .

- Ethical Data Sharing : Deposit crystallographic data in CCDC (Cambridge Structural Database) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

- Controlled Vocabulary : Use IUPAC nomenclature and PubChem identifiers to avoid ambiguity in literature searches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.